8-Ethyl-4-methylquinolin-2-amine
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Overview
Description
8-Ethyl-4-methylquinolin-2-amine is a quinoline derivative with the molecular formula C12H14N2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-4-methylquinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylquinoline with ethylamine in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of tetrahydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-methylquinolin-2-amine is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes and receptors. In the case of its antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
8-Quinolinamine: Known for its broad-spectrum antimicrobial activity.
4-Methylquinoline: Studied for its potential antimalarial properties.
2-Aminoquinoline: Investigated for its anticancer and antimalarial activities.
Uniqueness: 8-Ethyl-4-methylquinolin-2-amine stands out due to its unique combination of an ethyl group at the 8-position and a methyl group at the 4-position, which may contribute to its distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
8-ethyl-4-methylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-3-9-5-4-6-10-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
YSSXBRWOSGIBDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)N)C |
Origin of Product |
United States |
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